molecular formula C17H18ClN3O2 B6995685 1-[(1R)-5-chloro-2,3-dihydro-1H-inden-1-yl]-3-[2-(2-oxopyridin-1-yl)ethyl]urea

1-[(1R)-5-chloro-2,3-dihydro-1H-inden-1-yl]-3-[2-(2-oxopyridin-1-yl)ethyl]urea

Cat. No.: B6995685
M. Wt: 331.8 g/mol
InChI Key: DNYCZSDPZRMBEZ-OAHLLOKOSA-N
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Description

"1-[(1R)-5-chloro-2,3-dihydro-1H-inden-1-yl]-3-[2-(2-oxopyridin-1-yl)ethyl]urea" is a synthetic organic compound characterized by the presence of an indene moiety, a chloro substituent, a pyridinone group, and a urea functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : The synthesis begins with the preparation of the indene derivative. Indene undergoes chlorination to form 5-chloro-2,3-dihydro-1H-inden.

  • Step 2: : The second step involves the preparation of the pyridinone moiety through cyclization of appropriate precursors.

  • Step 3: : A coupling reaction occurs between the chloro-indene and the pyridinone derivative. The reaction utilizes a palladium-catalyzed cross-coupling under inert conditions.

  • Step 4: : Finally, the intermediate product is reacted with an isocyanate or urea derivative to form the target compound. This step requires precise temperature control and solvent selection to optimize yield and purity.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions and catalyst selection is crucial. Techniques such as flow chemistry can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Oxidizing agents can modify the indene and pyridinone moieties, leading to potential derivatives.

  • Reduction: : Reducing agents can target the chloro group or other reactive sites, yielding various reduced forms.

Common Reagents and Conditions

  • Oxidation: : Utilization of reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Employment of hydrogenation catalysts such as palladium on carbon or lithium aluminium hydride.

  • Substitution: : Typical conditions involve nucleophiles like amines or thiols under basic or neutral conditions.

Major Products Formed

Products vary based on reaction type, but typical outcomes include hydroxylated derivatives (from oxidation), dechlorinated compounds (from reduction), and substituted analogs (from substitution).

Scientific Research Applications

Chemistry

  • The compound serves as a versatile intermediate in organic synthesis, aiding in the development of novel chemical entities.

Biology

  • In biological research, it can act as a molecular probe to study cellular pathways or enzyme interactions.

Medicine

  • Potential therapeutic applications include development as a drug candidate targeting specific molecular pathways.

Industry

  • Industrial applications might encompass materials science for creating advanced polymers or coatings.

Mechanism of Action

The compound interacts with molecular targets through its unique functional groups:

  • Indene Moiety: : Contributes to hydrophobic interactions and aromatic stacking.

  • Pyridinone Group: : Facilitates hydrogen bonding and metal coordination.

  • Urea Functionality: : Engages in hydrogen bonding and acts as a pharmacophore in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Indenopyridines: : Share the indene and pyridinone structures but lack the urea moiety.

  • Chloroindoles: : Contain indole instead of indene, with comparable reactivity.

Uniqueness

The presence of both indene and pyridinone groups in conjunction with a urea linker makes "1-[(1R)-5-chloro-2,3-dihydro-1H-inden-1-yl]-3-[2-(2-oxopyridin-1-yl)ethyl]urea" uniquely suited for diverse applications, setting it apart from other compounds that might only feature one of these functional groups.

And there you have it—a detailed look at "this compound". Got any other curiosities sparking your interest?

Properties

IUPAC Name

1-[(1R)-5-chloro-2,3-dihydro-1H-inden-1-yl]-3-[2-(2-oxopyridin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-13-5-6-14-12(11-13)4-7-15(14)20-17(23)19-8-10-21-9-2-1-3-16(21)22/h1-3,5-6,9,11,15H,4,7-8,10H2,(H2,19,20,23)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYCZSDPZRMBEZ-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1NC(=O)NCCN3C=CC=CC3=O)C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1NC(=O)NCCN3C=CC=CC3=O)C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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